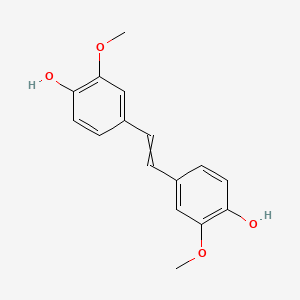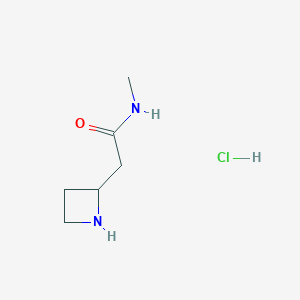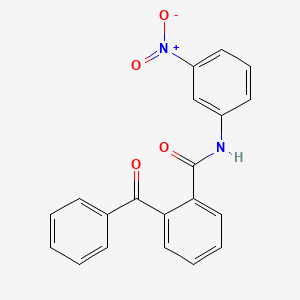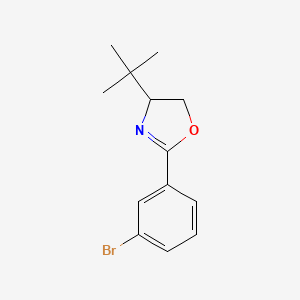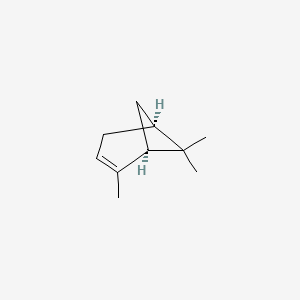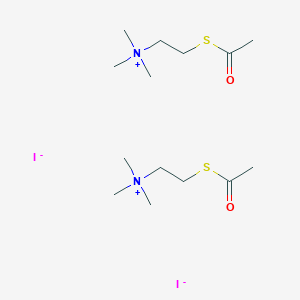
Acetylthiocholine iodide; S-Acetylthiocholine iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylthiocholine diiodide is a chemical compound commonly used as a substrate in biochemical assays, particularly for the enzyme acetylcholinesterase. This compound is a derivative of acetylcholine, a neurotransmitter, and is often used in research to study enzyme kinetics and inhibition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetylthiocholine diiodide can be synthesized through the reaction of acetyl chloride with thiocholine, followed by the addition of iodine to form the diiodide salt. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of acetylthiocholine diiodide involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yield and purity. The final product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Acetylthiocholine diiodide undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by acetylcholinesterase, resulting in the formation of thiocholine and acetic acid.
Oxidation: In the presence of oxidizing agents, acetylthiocholine diiodide can be oxidized to form disulfides.
Substitution: The iodide ions can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in a buffered aqueous solution at a pH of around 8.0, using acetylcholinesterase as the catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reactions often involve the use of silver nitrate or other halide exchange reagents.
Major Products
Hydrolysis: Thiocholine and acetic acid.
Oxidation: Disulfides and other oxidized sulfur compounds.
Substitution: Various iodide-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Acetylthiocholine diiodide is widely used in scientific research due to its role as a substrate for acetylcholinesterase. Its applications include:
Wirkmechanismus
Acetylthiocholine diiodide acts as a pseudosubstrate for acetylcholinesterase. The enzyme catalyzes the hydrolysis of acetylthiocholine diiodide to produce thiocholine and acetic acid. This reaction mimics the natural hydrolysis of acetylcholine, allowing researchers to study the enzyme’s activity and inhibition. The molecular targets include the active site of acetylcholinesterase, where the compound binds and undergoes hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetylthiocholine iodide: Similar in structure but contains only one iodide ion.
Butyrylthiocholine iodide: Another thiocholine derivative used as a substrate for butyrylcholinesterase.
Acetylcholine iodide: The natural neurotransmitter with an iodide counterion.
Uniqueness
Acetylthiocholine diiodide is unique due to its dual iodide ions, which can influence its electrochemical properties and reactivity. This makes it particularly useful in specific biochemical assays where these properties are advantageous .
Eigenschaften
Molekularformel |
C14H32I2N2O2S2 |
|---|---|
Molekulargewicht |
578.4 g/mol |
IUPAC-Name |
2-acetylsulfanylethyl(trimethyl)azanium;diiodide |
InChI |
InChI=1S/2C7H16NOS.2HI/c2*1-7(9)10-6-5-8(2,3)4;;/h2*5-6H2,1-4H3;2*1H/q2*+1;;/p-2 |
InChI-Schlüssel |
OKOBAXSOLZGGKY-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)SCC[N+](C)(C)C.CC(=O)SCC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14801370.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B14801385.png)
![[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14801388.png)
![(2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14801394.png)
![N-[[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methylideneamino]thiophene-2-carboxamide](/img/structure/B14801400.png)
![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801407.png)

![Tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane](/img/structure/B14801413.png)
